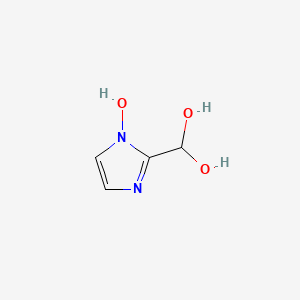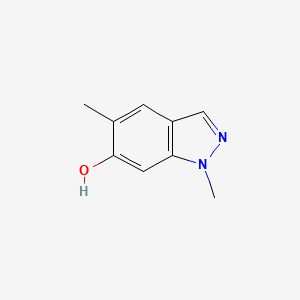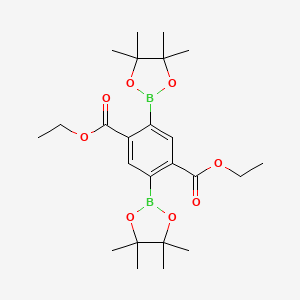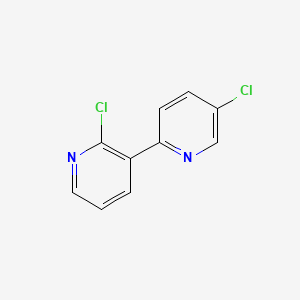
2',5-Dichloro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5-Dichloro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2’ and 5 positions of the bipyridine structure Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond These compounds are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-2,3’-bipyridine typically involves the coupling of chlorinated pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a chlorinated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2’,5-Dichloro-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of reaction conditions and catalysts can be optimized to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’,5-Dichloro-2,3’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Coordination Reactions: As a ligand, 2’,5-Dichloro-2,3’-bipyridine can form coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions may involve the use of a base and a polar solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as copper(II) chloride or nickel(II) acetate are often used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
Coordination Reactions: Products include metal complexes with varying stoichiometries and coordination geometries.
Scientific Research Applications
2’,5-Dichloro-2,3’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,5-Dichloro-2,3’-bipyridine largely depends on its role as a ligand in coordination complexes. When forming complexes with metal ions, the nitrogen atoms in the bipyridine rings coordinate with the metal center, stabilizing the complex. This coordination can influence the reactivity and properties of the metal ion, enabling various catalytic or biological activities . The specific molecular targets and pathways involved will vary depending on the metal ion and the context in which the complex is used.
Comparison with Similar Compounds
2’,5-Dichloro-2,3’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, leading to distinct chemical properties and applications.
5,5’-Dichloro-2,2’-bipyridine: Similar to 2’,5-Dichloro-2,3’-bipyridine but with chlorine atoms at different positions, affecting its reactivity and coordination behavior.
The uniqueness of 2’,5-Dichloro-2,3’-bipyridine lies in its specific substitution pattern, which can influence its electronic properties and reactivity, making it suitable for specific applications in coordination chemistry and materials science.
Properties
CAS No. |
942206-20-4 |
|---|---|
Molecular Formula |
C10H6Cl2N2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-chloro-3-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
InChI Key |
YYRNNCTZVPVWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



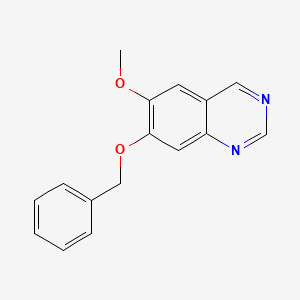
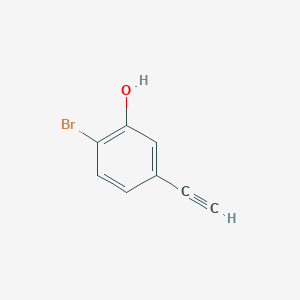
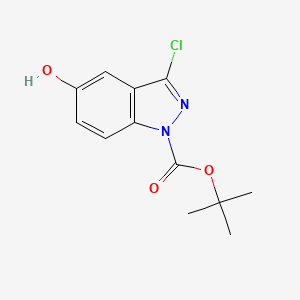
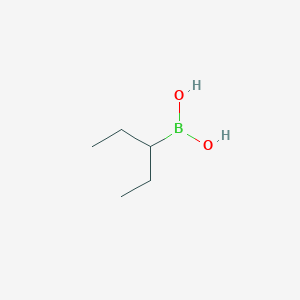
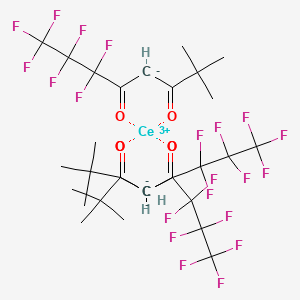
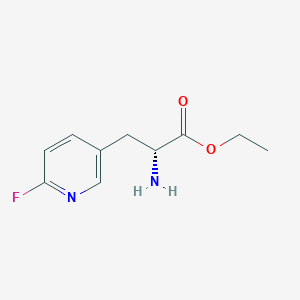
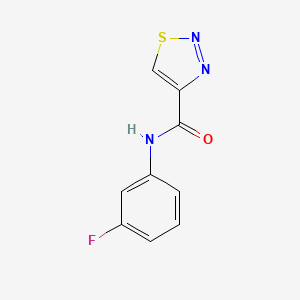
![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
